molecular formula C10H10N2 B1269135 4-Benzyl-1H-imidazole CAS No. 4238-72-6

4-Benzyl-1H-imidazole

Cat. No.: B1269135
CAS No.: 4238-72-6
M. Wt: 158.2 g/mol
InChI Key: HREUGOAZLRNTEM-UHFFFAOYSA-N
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Description

4-Benzyl-1H-imidazole is a heterocyclic aromatic compound that features a benzyl group attached to the fourth position of an imidazole ring. Imidazoles are known for their versatility and are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the benzyl group in this compound enhances its chemical properties, making it a valuable compound for research and industrial applications.

Mechanism of Action

Target of Action

4-Benzyl-1H-imidazole, also known as 5-benzyl-1H-imidazole, is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole acts as a π-deficient ligand (π-acceptor) similar to pyridine, and its sp2 nitrogen atoms mainly form η 1 (σ,n py) complexes . This suggests that this compound might interact with its targets through similar mechanisms, leading to changes in the targets’ function and subsequent biological effects .

Biochemical Pathways

Imidazole is a key component of several natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it’s plausible that this compound could influence the biochemical pathways associated with these molecules .

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that this compound could have diverse effects at the molecular and cellular level .

Action Environment

The chemical properties of imidazole, such as its amphoteric nature and solubility in polar solvents, could potentially be influenced by environmental factors such as ph and solvent composition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzyl-1H-imidazole typically involves the cyclization of amido-nitriles or the condensation of aldehydes with amines in the presence of catalysts. One common method is the reaction of benzylamine with glyoxal and ammonium acetate under acidic conditions, leading to the formation of the imidazole ring . Another approach involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods: Industrial production of this compound often employs multi-component reactions that allow for the efficient synthesis of substituted imidazoles. These methods may include the use of solid-phase synthesis, microwave-assisted synthesis, and green chemistry approaches to enhance yield and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Benzyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents, and various catalysts.

Major Products Formed: The major products formed from these reactions include N-oxides, reduced imidazole derivatives, and various substituted imidazoles, depending on the reaction conditions and reagents used .

Comparison with Similar Compounds

    1-Benzylimidazole: Similar in structure but lacks the substitution at the fourth position.

    2-Phenylimidazole: Features a phenyl group instead of a benzyl group.

    4-Methyl-1H-imidazole: Substituted with a methyl group instead of a benzyl group.

Uniqueness: 4-Benzyl-1H-imidazole is unique due to the presence of the benzyl group at the fourth position, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-benzyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9(5-3-1)6-10-7-11-8-12-10/h1-5,7-8H,6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREUGOAZLRNTEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344043
Record name 4-Benzyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4238-72-6
Record name 4-Benzylimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4238-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-benzyl-1H-imidazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How do modifications on the 4-benzyl-1H-imidazole scaffold influence its activity as a histamine H3 receptor agonist?

A1: Research indicates that incorporating specific modifications to the this compound structure significantly impacts its histamine H3 receptor agonist activity. For instance, introducing lipophilic groups, specifically alkyne or oxazoline substituents, to the benzyl side chain has been shown to enhance binding affinity and agonist activity significantly, reaching the low nanomolar range. [] This finding challenges the traditional view that basic side chains are essential for activating the histamine H3 receptor and highlights the potential of oxazoline as a promising functional group for further exploration in this field. []

Q2: What are the implications of discovering potent this compound-based histamine H3 receptor agonists?

A2: The development of potent this compound-based histamine H3 receptor agonists represents a significant advancement in understanding this receptor's pharmacology. Historically, research has primarily focused on histamine H3 receptor antagonists/inverse agonists for therapeutic applications. The identification of these novel agonists provides valuable tools for researchers to further investigate the therapeutic potential of histamine H3 receptor activation across various disease areas. [] This discovery paves the way for a more comprehensive understanding of the histamine H3 receptor's role in physiological and pathological processes.

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